
(+)-1,2-Dibromobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2 It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in two enantiomeric forms The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of the dibromide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 1-butene and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-1,2-Dibromobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form butenes.
Reduction Reactions: The bromine atoms can be reduced to form butane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 1,2-Butanediol or 1,2-diaminobutane.
Elimination: 1-butene or 2-butene.
Reduction: Butane.
Wissenschaftliche Forschungsanwendungen
(+)-1,2-Dibromobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of halogenated hydrocarbons.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (+)-1,2-Dibromobutane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobutane: Similar structure but with chlorine atoms instead of bromine.
1,2-Diiodobutane: Similar structure but with iodine atoms instead of bromine.
1,2-Dibromoethane: Shorter carbon chain with two bromine atoms.
Uniqueness
(+)-1,2-Dibromobutane is unique due to its chiral nature and the presence of bromine atoms, which impart distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution and elimination reactions compared to chlorine, while being less reactive than iodine. This balance of reactivity makes this compound a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
130232-89-2 |
|---|---|
Molekularformel |
C4H8Br2 |
Molekulargewicht |
215.91 g/mol |
IUPAC-Name |
(2R)-1,2-dibromobutane |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
CZWSZZHGSNZRMW-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@H](CBr)Br |
Kanonische SMILES |
CCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



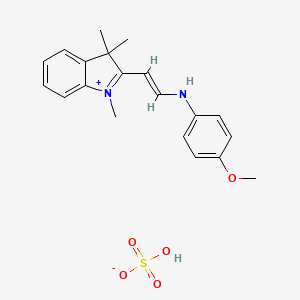
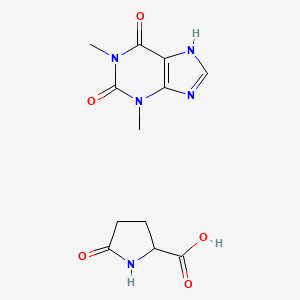
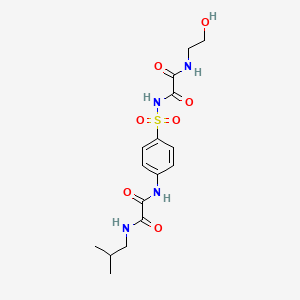


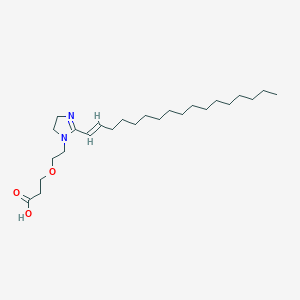

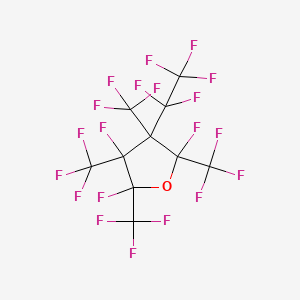
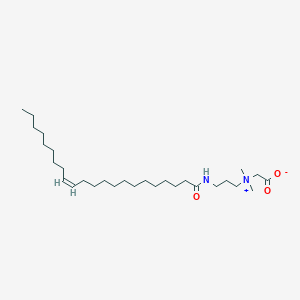

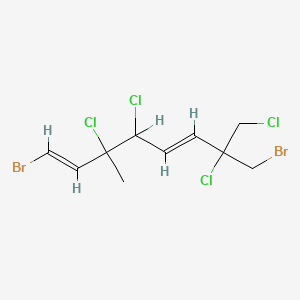

![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
